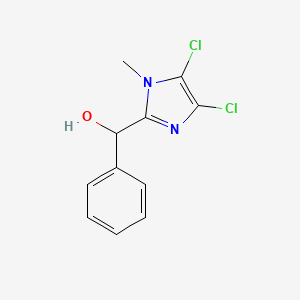
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol has been used extensively in scientific research due to its ability to act as an inhibitor of various enzymes. This compound has been found to inhibit the activity of certain kinases, which makes it a valuable tool in the study of signal transduction pathways. It has also been shown to inhibit the activity of certain phosphodiesterases, which are enzymes that play a crucial role in the regulation of cyclic nucleotide levels in cells.
Mecanismo De Acción
The mechanism of action of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a range of downstream effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of certain kinases by this compound can result in the modulation of cellular signaling pathways, which can affect processes such as cell proliferation, differentiation, and apoptosis. Inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels, which can affect processes such as smooth muscle relaxation and platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool in the study of enzyme function. However, one limitation of using this compound is its potential for off-target effects. Because it can inhibit a range of enzymes, it is important to carefully select the appropriate controls and experimental conditions to ensure that any observed effects are specific to the target enzyme.
Direcciones Futuras
There are several future directions for the study of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol. One area of interest is the development of more selective inhibitors that target specific kinases or phosphodiesterases. This could lead to the development of more effective therapies for a range of diseases, including cancer and cardiovascular disease. Another area of interest is the study of the downstream effects of this compound inhibition on cellular signaling pathways. This could provide insight into the regulation of these pathways and lead to the identification of new drug targets. Finally, the development of new synthetic methods for this compound could lead to improvements in yield, purity, and cost-effectiveness, which could make this compound more widely available for scientific research.
Métodos De Síntesis
The synthesis of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the reaction of 4,5-dichloro-1-methylimidazole-2-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically high, and the purity is excellent.
Propiedades
IUPAC Name |
(4,5-dichloro-1-methylimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15-10(13)9(12)14-11(15)8(16)7-5-3-2-4-6-7/h2-6,8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUPIDHCSWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

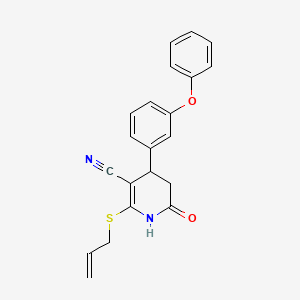
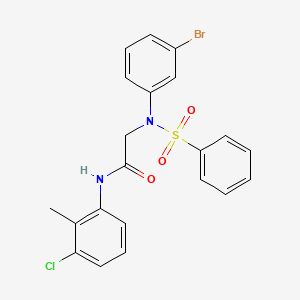
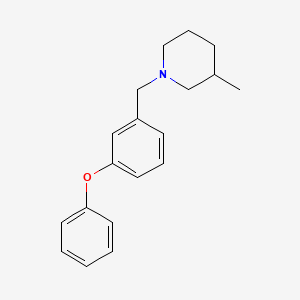
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)
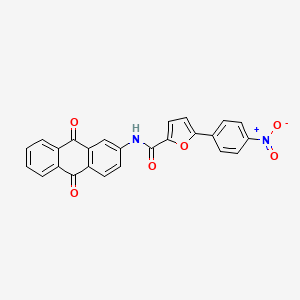
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![1-(4-fluorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5160243.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)